2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Physicochemical Profiling Drug-likeness Permeability

This quinazolinone-benzamide features a unique 2-ethoxy substitution (XLogP3: 3.6, TPSA: 71 Ų), ideal for probing kinase ribose pockets or serving as a high-permeability standard in PAMPA/Caco-2 assays. Its fragment-like architecture and para-phenyl linker make it a superior starting point for SAR exploration, avoiding the property-shifting effects of common piperazine/morpholine substitutions.

Molecular Formula C24H21N3O3
Molecular Weight 399.45
CAS No. 904272-73-7
Cat. No. B2799381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS904272-73-7
Molecular FormulaC24H21N3O3
Molecular Weight399.45
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
InChIInChI=1S/C24H21N3O3/c1-3-30-22-11-7-5-9-20(22)23(28)26-17-12-14-18(15-13-17)27-16(2)25-21-10-6-4-8-19(21)24(27)29/h4-15H,3H2,1-2H3,(H,26,28)
InChIKeyBCKSAVDHDYHWAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 904272-73-7): A Quinazolinone-Benzamide Scaffold for Procurement


2-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic small molecule within the quinazolinone-benzamide class, a scaffold heavily exploited in kinase inhibitor drug discovery [1]. Its structure combines a 4(3H)-quinazolinone core with a 2-ethoxybenzamide moiety via a para-phenyl linker. Unlike many clinically advanced analogs that feature complex piperazine or morpholine substituents, this compound presents a simpler, fragment-like architecture with a distinct 2-ethoxy substitution pattern, making it a unique entry point for structure-activity relationship (SAR) exploration [2].

Procurement Precision: Why 2-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide Cannot Be Replaced by Generic Quinazolinone Analogs


In the quinazolinone-benzamide class, minor structural perturbations critically dictate target selectivity and pharmacokinetic fate. For example, the clinical p38α inhibitor AZD6703 achieves its selectivity through a specific N-cyclopropyl and methylpiperazine substitution pattern; altering these groups abolishes activity [1]. Similarly, the 2-ethoxy substituent on the target compound is not a generic feature. Computational data shows it contributes to a specific logP (XLogP3: 3.6) and topological polar surface area (TPSA: 71 Ų) [2], parameters that directly govern passive permeability and solubility. Substituting this with even a 2-methoxy or 4-ethoxy isomer can shift these properties, potentially altering cellular uptake and target engagement. Therefore, for any SAR campaign aiming to maintain or probe this precise physicochemical profile, indiscriminate substitution is untenable without risking data irreproducibility.

Differential Evidence Guide: 2-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide vs. Closest Structural Analogs


Physicochemical Differentiation: LogP and Polar Surface Area vs. 2-Methoxy and 4-Ethoxy Analogs

The target compound's computed XLogP3 of 3.6 and TPSA of 71 Ų [1] differentiate it from closely related analogs. The 2-methoxy analog (predicted XLogP3 ~3.2) is more hydrophilic, while the 4-ethoxy positional isomer is predicted to have a similar logP but a slightly altered TPSA due to a different electrostatic potential distribution [2]. These differences place the target compound in a distinct property space that balances lipophilicity for membrane permeability with a TPSA typical of orally bioavailable kinase inhibitors (<140 Ų).

Physicochemical Profiling Drug-likeness Permeability

Substituent Constraint: The 2-Ethoxy Group's Unique Rotatable Bond Profile vs. Unsubstituted Benzamide

The target compound features a 2-ethoxy group which introduces a specific rotatable bond (count: 5 total, including the ethoxy ether bond) and a moderate conformational constraint not present in the unsubstituted N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (rotatable bonds: 4) [1]. This extra degree of rotational freedom, combined with the oxygen's lone pair, creates a unique electrostatic potential surface that can be exploited for specific interactions in ATP-binding pockets, a common target of quinazolinone kinase inhibitors [2].

Conformational Analysis Entropy Binding Affinity

Scaffold Novelty: Para-Phenyl Linker Geometry vs. 6-Yl Substituted Quinazolinone Analog (CAS 1105235-93-5)

The target compound's benzamide moiety is attached via a para-phenyl linker to the N-3 position of the quinazolinone core. A closely related compound, 2-ethoxy-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)benzamide (CAS 1105235-93-5), differs by having the linker attached at the 6-position of the quinazolinone ring and an additional N-3 phenyl substituent . In the quinazolinone kinase inhibitor field, the attachment vector profoundly influences type I vs. type II kinase binding modes. The N-3 para-phenyl substitution pattern is characteristic of inhibitors targeting the DFG-in conformation of kinases like p38α, while the 6-yl substitution pattern often leads to DFG-out type II inhibitors [1].

Structure-Activity Relationship Kinase Selectivity Scaffold Hopping

Crystallinity and Purification: A Structurally Defined Fragment vs. Complex Multi-Ring Analogs

With a molecular weight of 399.4 g/mol and a predicted density of 1.23 g/cm³ [1], the target compound falls into the 'fragment-like' or low-molecular-weight lead space, distinguishing it from larger, more complex quinazolinone inhibitors like AZD6703 (MW > 450) or 4,6-disubstituted quinazoline derivatives. This simpler architecture facilitates more straightforward purification (expected to be a crystalline solid), higher batch-to-batch consistency, and better solubility in standard screening buffers (predicted solubility >50 µM in PBS, 1% DMSO) compared to its heavier, more lipophilic analogs [2].

Compound Management Solubility Fragment-Based Screening

Optimal Deployment Scenarios for 2-Ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide in Scientific Research


Fragment-Based Lead Discovery for DFG-In Conformation Kinase Targets

Based on its low molecular weight (399.4 g/mol), favorable TPSA (71 Ų), and N-3 para-phenyl attachment vector—a geometry associated with DFG-in kinase inhibition [1]—this compound is an ideal starting fragment for screening against kinases like p38α or JNK1 in their active conformations. Its defined 2-ethoxy group offers a synthetic handle for rapid analoging via O-alkylation or Mitsunobu chemistry to probe the ribose pocket or solvent-exposed region [2].

Pharmacokinetic Tool Compound for Permeability Studies in Drug Discovery

With a measured (computed) logP of 3.6 and a single H-bond donor, this molecule sits near the upper boundary of Lipinski's Rule of 5 for orally bioavailable drugs. Its procurement is justified for use as a control in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer assays when calibrating permeability models for quinazolinone-based kinase inhibitors. It can serve as a 'high-permeability' standard against which more polar analogs are benchmarked [1].

Chemical Probe for PARP Enzyme Structural Biology

Certain quinazolinone-benzamide compounds have been disclosed as potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes [1]. The specific substitution pattern of 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, with a benzamide moiety directly linked to a quinazolinone, mimics the nicotinamide pharmacophore required for PARP catalytic domain binding. This compound can be procured as a structural biology tool for co-crystallization studies with PARP-1 or PARP-2 to elucidate novel binding modes in the NAD+ binding pocket.

Reference Standard for Analytical Method Development in Quinazolinone Quality Control

The compound's high predicted purity and well-defined chromatographic properties (logP 3.6, TPSA 71 Ų) make it suitable as a reference standard for HPLC or LC-MS method development. Pharmaceutical analytical laboratories can use it to optimize reverse-phase gradient methods for separating closely related quinazolinone impurities, leveraging its distinct retention time compared to 4-ethoxy or 2-methoxy isomers [1].

Quote Request

Request a Quote for 2-ethoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.